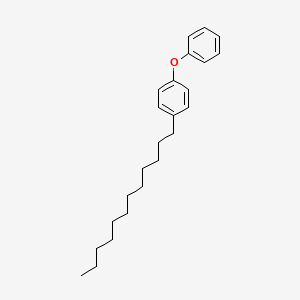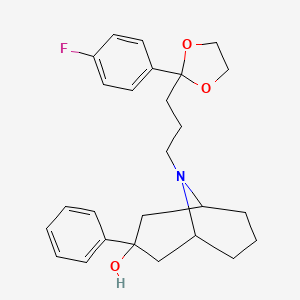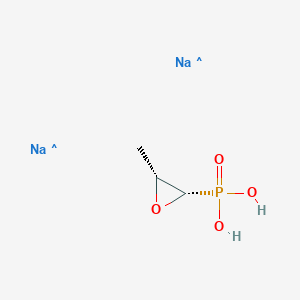![molecular formula C14H16N2O B12820456 3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)
3-[(Cyclobutylamino)methyl]quinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Cyclobutylamino)methyl]quinolin-2-ol is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline core with a cyclobutylamino group attached to the methyl position, making it a unique structure with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclobutylamino)methyl]quinolin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives and cyclobutylamine.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and green chemistry principles are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclobutylamino)methyl]quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-[(Cyclobutylamino)methyl]quinolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-[(Cyclobutylamino)methyl]quinolin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-quinolin-2-ol: A similar compound with a methyl group instead of the cyclobutylamino group.
2-Methyl-3-buten-2-ol: Another quinoline derivative with different substituents
Uniqueness
3-[(Cyclobutylamino)methyl]quinolin-2-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclobutylamino group differentiates it from other quinoline derivatives, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-[(cyclobutylamino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16N2O/c17-14-11(9-15-12-5-3-6-12)8-10-4-1-2-7-13(10)16-14/h1-2,4,7-8,12,15H,3,5-6,9H2,(H,16,17) |
InChI Key |
KDIJVLHLWGBKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCC2=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid](/img/structure/B12820375.png)
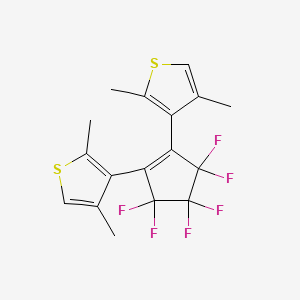
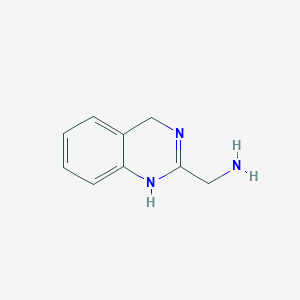
![4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B12820391.png)
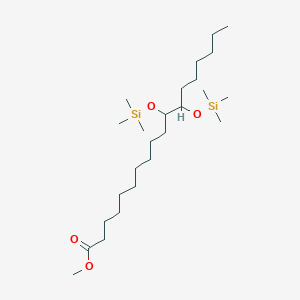
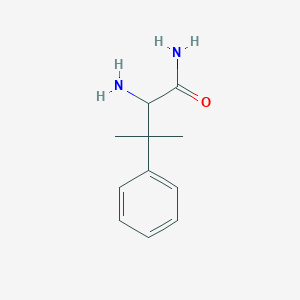
![[6-(Morpholin-4-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B12820423.png)
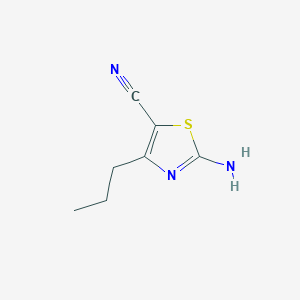
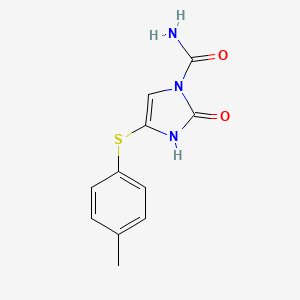
![Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12820457.png)
